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molecular formula C11H11NO B8523513 2,2a,7,7a-Tetrahydro-cyclobuta[a]inden-1-one oxime

2,2a,7,7a-Tetrahydro-cyclobuta[a]inden-1-one oxime

Cat. No. B8523513
M. Wt: 173.21 g/mol
InChI Key: MLNPPBWZIDDDGN-UHFFFAOYSA-N
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Patent
US08716324B2

Procedure details

3,3a,8,8a-Tetrahydro-2H-2-aza-cyclopenta[a]inden-1-one. Thionyl chloride (1.9 mL, 26.4 mmol) was added to a solution of 2,2a,7,7a-tetrahydro-cyclobuta[a]inden-1-one oxime (1.5 g, 8.8 mmol) in 1,4-dioxane (44 mL), and stirred overnight at room temperature. The reaction was quenched with saturated aqueous NaHCO3 (100 mL), and extracted with EtOAc (3×50 mL). The organic extracts were washed with brine, dried over MgSO4, and concentrated to give the subtitle compound and its regioisomer, which were used without further purification. MS calculated for C11H11NO+H: 174, observed: 174.
Name
3,3a,8,8a-Tetrahydro-2H-2-aza-cyclopenta[a]inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH:5]2[CH2:6][C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[CH:4]2[CH2:3][NH:2]1.S(Cl)(Cl)=O.C1(=NO)C2CC3C=CC=CC=3C2C1>O1CCOCC1>[CH2:1]1[NH:2][CH2:3][CH:4]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[CH2:6][CH:5]12

Inputs

Step One
Name
3,3a,8,8a-Tetrahydro-2H-2-aza-cyclopenta[a]inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(NCC2C1CC=1C=CC=CC21)=O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(CC2C1CC=1C=CC=CC21)=NO
Name
Quantity
44 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NaHCO3 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1C2C(CN1)C=1C=CC=CC1C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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